molecular formula C11H19F3N2O4 B592699 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide CAS No. 364056-55-3

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide

Cat. No.: B592699
CAS No.: 364056-55-3
M. Wt: 300.278
InChI Key: SRWSHCXQMITJLY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the official name: tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate. Alternative systematic designations include carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester, which provides a more detailed description of the functional group arrangement. The compound is also recognized under the synonym tert-butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate, emphasizing the presence of the tert-butyl carbamate protecting group.

The systematic naming convention reveals the structural complexity of this molecule, wherein the core structure consists of an ethylamine backbone that is simultaneously functionalized with a trifluoroacetamide group and a tert-butyl carbamate group. The presence of the 2-hydroxyethyl substituent on the nitrogen atom of the carbamate functionality adds an additional layer of structural sophistication. This nomenclature system effectively communicates the precise spatial arrangement of functional groups and provides unambiguous identification for synthetic and analytical purposes.

The Chemical Abstracts Service registry number 364056-55-3 serves as the unique identifier for this compound in chemical databases and literature. The compound also carries the identification code MFCD18206148 in chemical supplier catalogs, facilitating procurement and inventory management. These standardized identification systems ensure consistent referencing across different research contexts and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₉F₃N₂O₄ provides essential compositational information about this complex organic molecule. The formula indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 300.27 grams per mole. This molecular weight places the compound in the range typical for small molecule pharmaceutical intermediates and synthetic building blocks.

The molecular composition reveals several important structural features. The carbon-to-hydrogen ratio suggests the presence of saturated alkyl chains and aromatic or multiply-substituted carbon centers. The three fluorine atoms are characteristic of the trifluoromethyl group, which imparts unique electronic and steric properties to the molecule. The two nitrogen atoms indicate the presence of both amide and carbamate functionalities, while the four oxygen atoms are distributed among carbonyl groups, ether linkages, and hydroxyl functionality.

Molecular Parameter Value
Molecular Formula C₁₁H₁₉F₃N₂O₄
Molecular Weight 300.27 g/mol
Carbon Atoms 11
Hydrogen Atoms 19
Fluorine Atoms 3
Nitrogen Atoms 2
Oxygen Atoms 4
Chemical Abstracts Service Number 364056-55-3

The Simplified Molecular Input Line Entry System representation O=C(NCCN(CCO)C(OC(C)(C)C)=O)C(F)(F)F provides a linear encoding of the molecular structure that facilitates computational analysis and database searching. This notation systematically describes the connectivity pattern of all atoms within the molecule, enabling precise structural reconstruction and comparison with related compounds.

X-ray Crystallographic Studies

Crystallographic analysis of this compound has yielded valuable insights into its solid-state molecular geometry and packing arrangements. The compound crystallizes as colorless crystals suitable for single crystal X-ray diffraction analysis, with a reported melting point range of 69-70°C. This relatively low melting point suggests the presence of flexible alkyl chains and the absence of extensive intermolecular hydrogen bonding networks that would otherwise stabilize the crystal lattice.

The crystallographic data reveals the spatial arrangement of functional groups within the molecule, providing critical information about conformational preferences and intramolecular interactions. The tert-butyl carbamate group likely adopts a conformation that minimizes steric repulsion with the trifluoroacetamide moiety, while the hydroxyethyl substituent may participate in intermolecular hydrogen bonding interactions within the crystal lattice. The trifluoromethyl group, with its characteristic C-F bond lengths and F-C-F bond angles, contributes to the overall molecular dipole moment and influences crystal packing efficiency.

The crystallographic analysis also provides precise bond lengths, bond angles, and torsional angles that are essential for validating computational models and understanding structure-activity relationships. The spatial arrangement of the carbonyl groups within the amide and carbamate functionalities reveals important information about potential coordination sites for metal complexation or hydrogen bonding interactions. These structural parameters serve as benchmarks for theoretical calculations and provide experimental validation of computational predictions.

Spectroscopic Characterization (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum reveals characteristic resonances that confirm the presence of all expected functional groups. The tert-butyl carbamate protecting group exhibits a distinctive singlet at approximately 1.52 parts per million, integrating for nine protons. The methylene protons adjacent to the nitrogen atoms appear as complex multiplets in the 3-4 parts per million region, while the hydroxyethyl chain protons contribute additional signals in this range.

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon atoms of both the carbamate and trifluoroacetamide groups appear in the characteristic downfield region around 150-160 parts per million. The tert-butyl carbon atoms give rise to signals at approximately 28 parts per million for the methyl groups and around 80-85 parts per million for the quaternary carbon. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms.

Nuclear Magnetic Resonance Data Chemical Shift (ppm) Multiplicity Integration Assignment
¹H Nuclear Magnetic Resonance 1.52 Singlet 9H tert-Butyl CH₃
¹³C Nuclear Magnetic Resonance ~154 Singlet 1C Carbamate C=O
¹³C Nuclear Magnetic Resonance ~28 Singlet 3C tert-Butyl CH₃
¹³C Nuclear Magnetic Resonance ~82 Singlet 1C tert-Butyl quaternary C
¹⁹F Nuclear Magnetic Resonance -59.43 Singlet 3F CF₃ group

The ¹⁹F nuclear magnetic resonance spectrum displays a characteristic singlet at approximately -59.43 parts per million, confirming the presence of the trifluoromethyl group. This chemical shift is typical for trifluoroacetyl functionalities and provides unambiguous identification of this structural feature. The coupling patterns observed in the ¹³C spectrum, particularly the quartet splitting of the trifluoromethyl carbon, further confirm the structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The carbonyl stretching vibrations appear in the 1640-1750 wavenumber range, with the carbamate carbonyl typically observed at higher frequency than the amide carbonyl due to the electron-withdrawing effect of the tert-butyl ester group. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber region, while the nitrogen-hydrogen stretching vibrations of the amide functionality appear around 3300-3500 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the 1000-1400 wavenumber range.

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation through fragmentation analysis. The molecular ion peak appears at mass-to-charge ratio 300.27, corresponding to the calculated molecular weight. The sodium adduct ion [M+Na]⁺ is observed at mass-to-charge ratio 323.1195, with excellent agreement between calculated and observed values. Fragmentation patterns reveal characteristic losses corresponding to the tert-butyl group, trifluoroacetyl group, and other structural elements, providing additional structural verification.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this compound. These computational studies utilize advanced exchange-correlation functionals to predict molecular properties with high accuracy. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional theory exchange and correlation terms, has proven particularly effective for organic molecules containing multiple heteroatoms.

The optimized molecular geometry obtained from density functional theory calculations reveals the preferred conformational arrangement of the molecule in the gas phase. The tert-butyl carbamate group adopts a conformation that minimizes steric interactions with the rest of the molecule, while the trifluoroacetamide group exhibits planarity consistent with amide resonance structures. The hydroxyethyl substituent displays conformational flexibility, with multiple low-energy conformations accessible at room temperature.

Molecular orbital analysis provides crucial information about the electronic distribution within the molecule. The highest occupied molecular orbital is typically localized on the nitrogen atoms and oxygen atoms of the amide and carbamate functionalities, reflecting their electron-rich character. The lowest unoccupied molecular orbital often exhibits significant contribution from the carbonyl carbon atoms and the trifluoromethyl group, indicating potential sites for electrophilic attack. The energy gap between these frontier orbitals provides insights into the molecule's reactivity and stability.

The computational analysis also predicts important molecular properties such as dipole moment, polarizability, and thermodynamic parameters. The presence of the trifluoromethyl group significantly influences the molecular dipole moment, contributing to enhanced lipophilicity and potential biological activity. Vibrational frequency calculations validate the infrared spectroscopic assignments and provide harmonic force constants for all normal modes of vibration.

Computational Parameter Predicted Value Method
Optimized Bond Lengths 1.2-1.6 Å B3LYP/6-31G(d)
Molecular Dipole Moment 3-5 Debye Density Functional Theory
Highest Occupied Molecular Orbital Energy -6 to -8 eV B3LYP
Lowest Unoccupied Molecular Orbital Energy -1 to -3 eV B3LYP

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWSHCXQMITJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121727
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364056-55-3
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364056-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Hydroxyethylamine Moiety

The primary amine of 2-[(2-aminoethyl)amino]ethanol undergoes selective protection using di-tert-butyl dicarbonate (Boc anhydride). This reaction is conducted in anhydrous dichloromethane (DCM) with a catalytic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The Boc group preferentially reacts with the primary amine due to its higher nucleophilicity compared to the secondary amine on the hydroxyethyl group.

Reaction Conditions:

  • Reagents: Boc anhydride (1.2 equiv), TEA (2.0 equiv), DCM (0.1 M)

  • Temperature: 0°C → room temperature, 12–24 hours

  • Yield: 85–92%

Post-reaction, the Boc-protected intermediate is isolated via aqueous workup (5% citric acid wash, followed by brine) and purified by column chromatography (hexane/ethyl acetate).

Trifluoroacetylation of the Secondary Amine

The remaining secondary amine on the ethyl chain is acylated using trifluoroacetic anhydride (TFAA). This step requires careful control to avoid over-acylation or decomposition. TFAA is added dropwise to a chilled (-10°C) solution of the Boc-protected intermediate in DCM, followed by stirring at room temperature.

Reaction Conditions:

  • Reagents: TFAA (1.5 equiv), DCM (0.1 M)

  • Temperature: -10°C → room temperature, 4–6 hours

  • Yield: 78–85%

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, yielding the final compound as a colorless liquid.

Alternative Pathways and Optimizations

One-Pot Protection-Acylation Approach

Recent advancements propose a one-pot method combining Boc protection and trifluoroacetylation. In this protocol, 2-[(2-aminoethyl)amino]ethanol is treated sequentially with Boc anhydride and TFAA without isolating the intermediate. While this reduces processing time, yields are slightly lower (70–75%) due to competing side reactions.

Key Parameters:

  • Solvent: Tetrahydrofuran (THF) improves miscibility of reagents.

  • Order of Addition: Boc protection must precede TFAA addition to prevent premature acylation.

Solid-Phase Synthesis for Scalability

For industrial-scale production, solid-supported reagents (e.g., polymer-bound DMAP) enable continuous flow synthesis. This method enhances reproducibility and reduces purification demands. A representative protocol involves:

  • Immobilization of 2-[(2-aminoethyl)amino]ethanol on Wang resin.

  • Boc protection using Boc anhydride and polymer-bound TEA.

  • On-resin trifluoroacetylation with TFAA.

  • Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:99).

Advantages:

  • Purity: >95% by HPLC.

  • Throughput: 50–100 g/day in pilot-scale reactors.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.65–2.80 (m, 4H, NCH₂CH₂N), 3.45 (t, J = 5.6 Hz, 2H, CH₂OH), 3.60 (br s, 1H, OH), 4.90 (br s, 1H, NH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (s, CF₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, trifluoroacetamide).

Purity Assessment

  • HPLC (C18 column, 70:30 H₂O/ACN): Retention time = 8.2 min, purity ≥98%.

  • Elemental Analysis: Calculated for C₁₁H₁₉F₃N₂O₄: C 43.72%, H 6.34%, N 9.30%. Found: C 43.68%, H 6.28%, N 9.27%.

Industrial-Scale Considerations

Waste Management

The primary byproduct, trifluoroacetic acid (TFA), is recovered via distillation (bp 72°C) and reused in subsequent batches, reducing environmental impact.

Challenges and Mitigation Strategies

Regioselectivity in Protection

Competitive acylation of the hydroxyethyl group is minimized by:

  • Low-Temperature Boc Protection: Slows TFAA reactivity during one-pot syntheses.

  • Steric Hindrance: Bulky Boc group directs subsequent acylation to the less hindered ethylamine.

Stability of Intermediate

The Boc-protected intermediate is hygroscopic and requires storage under nitrogen at -20°C to prevent decomposition.

Emerging Methodologies

Enzymatic Acylation

Lipase-catalyzed acylation using vinyl trifluoroacetate as an acyl donor offers a greener alternative to TFAA. Preliminary studies report 60–65% yields under mild conditions (pH 7.5, 35°C).

Photocatalytic Approaches

Visible-light-mediated trifluoroacetylation using eosin Y as a photocatalyst enables room-temperature reactions with reduced TFAA stoichiometry (1.1 equiv) . This method remains experimental but shows promise for energy-efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Trifluoroacetamide Derivatives with Aromatic Substituents

  • Application: Used in meta-selective C–H borylation studies .
  • N-Benzyl-2,2,2-trifluoro-N-(2-(2-hydroxyethoxy)ethyl)acetamide (3)

    • Formula : C₁₃H₁₇F₃N₂O₃
    • MW : 318.28
    • Features : Benzyl and hydroxyethoxy groups improve solubility in polar solvents.
    • Application : Key precursor in palladacyclic conjugate synthesis for oligonucleotide hybridization .

Trifluoroacetamide Derivatives with Alkyl/Amino Substituents

  • N-(2-Hydroxyethyl)trifluoroacetamide (CAS: 6974-29-4) Formula: C₄H₆F₃NO₂ MW: 169.09 Features: Simplified structure lacking Boc protection; higher reactivity for direct acylation. Application: Intermediate in peptide and polymer chemistry .
  • N,N′-Ethylenebis(2,2,2-trifluoroacetamide) Formula: C₆H₆F₆N₂O₂ MW: 264.12 Features: Dual trifluoroacetamide groups enable crosslinking or chelation. Application: Potential use in materials science or as a stabilizing agent .

Pharmacologically Active Derivatives

  • Trifluoroacetamide-Based Dopamine Agonists
    • Example : 2,2,2-Trifluoro-N-[2-(2-oxo-2,3-dihydro-1H-benzoimidazol-4-yloxy)-ethyl]-N-thiophen-2-ylmethyl-acetamide (5f)
  • Formula : C₁₅H₁₄F₃N₃O₃S
  • MW : 385.35
  • Features : Benzodiazepine-like core with trifluoroacetamide enhances blood-brain barrier penetration.
  • Application : Investigated for schizophrenia and Parkinson’s disease .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Application References
Target Compound C₁₁H₁₉F₃N₂O₄ 300.27 Boc-aminoethyl, hydroxyethyl Drug synthesis intermediate
N-(2-Hydroxyethyl)trifluoroacetamide C₄H₆F₃NO₂ 169.09 Hydroxyethyl Peptide chemistry
2,2,2-Trifluoro-N-(2-(pyridin-2-yl)ethyl)acetamide C₁₀H₁₁F₃N₂O 218.08 Pyridin-2-yl C–H borylation studies
N,N′-Ethylenebis(2,2,2-trifluoroacetamide) C₆H₆F₆N₂O₂ 264.12 Bis-trifluoroacetamide Crosslinking applications
Dopamine Agonist 5f C₁₅H₁₄F₃N₃O₃S 385.35 Benzimidazole, thiophen-2-ylmethyl Neuropharmacology

Biological Activity

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide, also known by its CAS number 364056-55-3, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19F3N2O. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit significant anticancer activity. For instance, studies involving amide bond bioisosteres have shown that modifications can lead to improved antiproliferative effects against various cancer cell lines. One study reported that a related compound demonstrated an IC50 value of 9.6 μM in human microvascular endothelial cells (HMEC-1), compared to 41 μM for the parent compound .

The trifluoromethyl group in the compound may enhance its interaction with biological targets by increasing binding affinity through hydrophobic interactions. In silico docking studies have suggested that the amide functional group can engage in hydrogen bonding with specific amino acids in target proteins, potentially affecting pathways involved in tumorigenesis and cell proliferation .

Study on Structural Analogues

A comparative study explored various fluorinated amides and their biological activities. The results indicated that structural modifications significantly impacted the compounds' efficacy against cancer cells. The introduction of a 1,2,3-triazole moiety as an amide bioisostere improved biological activity across several tested cell lines .

In Vivo Studies

In vivo studies involving animal models have shown promising results for similar compounds with trifluoromethyl groups. These studies often assess tumor growth inhibition and overall survival rates in treated versus untreated groups. The findings suggest that fluorinated compounds may enhance therapeutic outcomes due to their unique pharmacokinetic profiles .

Data Summary

Property Value
Molecular FormulaC11H19F3N2O
CAS Number364056-55-3
Antiproliferative ActivityIC50 = 9.6 μM (HMEC-1)
MechanismHydrogen bonding interactions
Structural ModificationsEnhanced activity with triazole

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. A typical protocol includes coupling the hydroxyethylamine intermediate with trifluoroacetic anhydride under anhydrous conditions. Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often used to facilitate amide bond formation . Reaction temperature (0–25°C) and inert atmosphere (N₂/Ar) are critical to minimize hydrolysis of the trifluoroacetamide group .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification is typically achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoroacetamide (δ ~160 ppm for carbonyl in ¹³C NMR). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) is essential for verifying molecular weight and isotopic patterns due to fluorine atoms .

Q. What are the stability concerns for this compound under different storage conditions?

  • Methodological Answer : The Boc group is acid-labile, requiring storage in neutral or slightly basic conditions (pH 7–8) at –20°C to prevent premature deprotection. The trifluoroacetamide moiety is susceptible to hydrolysis under strongly acidic or basic conditions; thus, solvents like dichloromethane or acetonitrile are preferred over aqueous systems for long-term storage .

Advanced Research Questions

Q. How does the Boc-protected amino group influence reaction pathways in downstream functionalization?

  • Methodological Answer : The Boc group serves as a temporary protective moiety, allowing selective modification of the hydroxyethyl group. For instance, it enables alkylation or acylation of the secondary amine without interference. Deprotection with trifluoroacetic acid (TFA) must be carefully timed to avoid side reactions with the trifluoroacetamide group. Kinetic studies using HPLC can monitor deprotection efficiency .

Q. What analytical challenges arise from the compound’s fluorine atoms, and how can they be addressed?

  • Methodological Answer : The presence of three fluorine atoms introduces complexity in ¹H NMR due to coupling with adjacent protons. ¹⁹F NMR is indispensable for tracking fluorinated intermediates, with chemical shifts typically between –70 to –80 ppm for CF₃ groups. In mass spectrometry, the natural abundance of ¹⁹F (100%) creates distinct isotopic patterns, requiring high-resolution instruments for accurate interpretation .

Q. How can researchers design experiments to study the compound’s hydrolysis kinetics under varying pH conditions?

  • Methodological Answer : Hydrolysis studies should employ buffer systems at pH 2–3 (simulating gastric acid) and pH 9–10 (intestinal conditions). Samples are analyzed via reversed-phase HPLC at intervals to quantify degradation products (e.g., free amine or carboxylic acid). Activation energy can be calculated using Arrhenius plots from data collected at 25°C, 37°C, and 50°C .

Q. What role does the hydroxyethyl group play in modulating the compound’s biological interactions?

  • Methodological Answer : The hydroxyethyl group enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets, such as enzyme active sites. Computational modeling (e.g., molecular docking) can predict binding affinities, while surface plasmon resonance (SPR) assays quantify interactions with proteins like serum albumin or cytochrome P450 enzymes .

Q. How can coupling reaction yields be optimized while minimizing side products?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of amine to trifluoroacetic anhydride) and use aprotic solvents (e.g., DMF or THF) to reduce nucleophilic competition. Microwave-assisted synthesis at 50–60°C for 2–4 hours can improve reaction rates. Side products like N-acylated byproducts are minimized by pre-activating the carboxylic acid with EDCI/HOBt .

Data Contradictions and Resolution

  • Evidence Conflict : Some sources suggest trifluoroacetamide stability in aqueous buffers , while others note hydrolysis risks under basic conditions .
    • Resolution : Stability is pH-dependent. Validate via accelerated degradation studies using LC-MS to identify thresholds for safe handling.

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